molecular formula C81H140Na2O17P2 B10848773 Cardiolipin (CL), (sodiuM or aMMoniuM salt) (bovine)

Cardiolipin (CL), (sodiuM or aMMoniuM salt) (bovine)

Cat. No.: B10848773
M. Wt: 1493.9 g/mol
InChI Key: ZGSPNIOCEDOHGS-CSCJJQMFSA-L
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Description

Cardiolipin (sodium or ammonium salt) (bovine) is a unique phospholipid predominantly found in the inner mitochondrial membrane. It is essential for the optimal function of numerous mitochondrial enzymes involved in energy production. Cardiolipin is composed of four fatty acid chains and two phosphatidyl moieties linked to a glycerol backbone, making it a dimeric phospholipid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cardiolipin can be synthesized through various chemical routes. One common method involves the condensation of phosphatidylglycerol with another phosphatidylglycerol molecule in the presence of a catalyst. This reaction typically occurs under mild acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of cardiolipin often involves extraction from bovine heart tissue, followed by purification processes such as chromatography. The extracted cardiolipin is then converted to its sodium or ammonium salt form through neutralization reactions with sodium hydroxide or ammonium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation of cardiolipin can lead to the formation of reactive oxygen species, which play a role in cellular signaling and apoptosis .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized cardiolipin species, reduced cardiolipin, and substituted cardiolipin derivatives .

Mechanism of Action

Cardiolipin exerts its effects by modulating the function of mitochondrial enzymes and proteins. It interacts with cytochrome c and other components of the electron transport chain, facilitating efficient energy production. Cardiolipin also plays a role in mitochondrial signaling pathways, including apoptosis and mitophagy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cardiolipin’s unique dimeric structure and exclusive localization in the inner mitochondrial membrane distinguish it from other phospholipids. Its ability to modulate mitochondrial function and participate in various cellular processes highlights its importance in maintaining cellular energy homeostasis .

Properties

Molecular Formula

C81H140Na2O17P2

Molecular Weight

1493.9 g/mol

IUPAC Name

disodium;[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl] phosphate

InChI

InChI=1S/C81H142O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90);;/q;2*+1/p-2/b25-21+,26-22+,27-23+,28-24+,37-33+,38-34+,39-35+,40-36+;;/t76-,77-;;/m1../s1

InChI Key

ZGSPNIOCEDOHGS-CSCJJQMFSA-L

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)[O-])[O-].[Na+].[Na+]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+].[Na+]

Origin of Product

United States

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